molecular formula C11H11NO3 B2539830 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 1823591-68-9

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B2539830
CAS RN: 1823591-68-9
M. Wt: 205.213
InChI Key: FIAGCFBMENMADU-UHFFFAOYSA-N
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Description

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is a compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

In the field of drug discovery, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . The synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . It’s found in many commercially available drugs due to its diverse biological activities .

Anticancer Activity

Functionalized isoxazole scaffolds show different biological activities such as anticancer . They have been found to be potential HDAC inhibitors .

Antioxidant Activity

Isoxazole derivatives have shown antioxidant activity . This makes them valuable in the development of treatments for diseases caused by oxidative stress.

Antibacterial and Antimicrobial Activity

Isoxazole compounds have demonstrated antibacterial and antimicrobial activity . This suggests potential use in the development of new antibiotics.

Antiviral Activity

Isoxazole compounds have also shown antiviral activity . This indicates potential use in the treatment of viral infections.

Antidepressant Activity

Isoxazole derivatives have shown antidepressant activity . This suggests potential use in the treatment of mood disorders.

Anti-inflammatory Activity

Isoxazole compounds have demonstrated anti-inflammatory activity . This indicates potential use in the treatment of inflammatory diseases.

Immunosuppressant Activity

The core structure of isoxazole has been found in many drugs such as leflunomide that acts as an immunosuppressant agent . This suggests potential use in the treatment of autoimmune diseases.

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name

3-benzyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAGCFBMENMADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

1823591-68-9
Record name 3-benzyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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